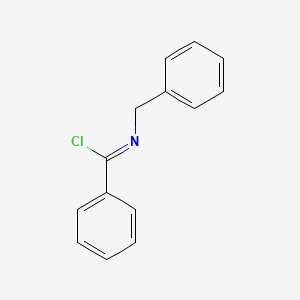
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine is an organic compound with a complex structure that includes three methoxy groups and a dimethylamino group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with sodium methoxide to introduce the methoxy groups, followed by the reaction with dimethylamine to form the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, and its methoxy groups can participate in hydrogen bonding and other interactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Diethylamino)propyl trimethoxysilane: Similar in structure but with a diethylamino group instead of a dimethylamino group.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a carbodiimide group and is used in peptide synthesis.
3-Dimethylamino-1-propyl chloride: Similar backbone but with a chloride group instead of methoxy groups.
Uniqueness
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine is unique due to its combination of three methoxy groups and a dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
51513-20-3 |
|---|---|
Formule moléculaire |
C8H19NO3 |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1,3,3-trimethoxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C8H19NO3/c1-9(2)7(10-3)6-8(11-4)12-5/h7-8H,6H2,1-5H3 |
Clé InChI |
ACKMLFWLHKIPGI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(CC(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


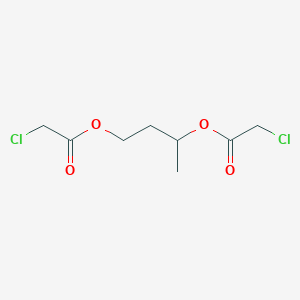
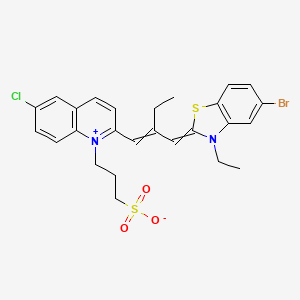

![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
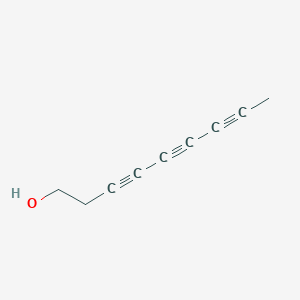
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
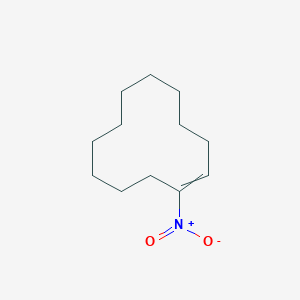
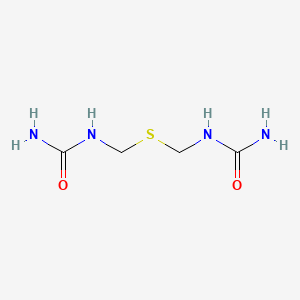

![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)
![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
